1,2,3,6-Tetrathionane

Description

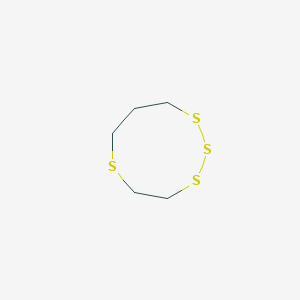

Structure

2D Structure

3D Structure

Properties

CAS No. |

106874-24-2 |

|---|---|

Molecular Formula |

C5H10S4 |

Molecular Weight |

198.4 g/mol |

IUPAC Name |

1,2,3,6-tetrathionane |

InChI |

InChI=1S/C5H10S4/c1-2-6-4-5-8-9-7-3-1/h1-5H2 |

InChI Key |

ABEUTGIEPPMGEN-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCSSSC1 |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 1,2,3,6 Tetrathionane

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

Without experimental data, tables of these structural parameters cannot be generated.

Conformational Analysis and Intermolecular Interactions in the Crystal Lattice

The lack of crystallographic data for 1,2,3,6-Tetrathionane means that a definitive conformational analysis based on solid-state evidence is not possible. The conformation of the tetrathionane ring (e.g., chair, boat, twist-chair) remains undetermined. Furthermore, an analysis of intermolecular interactions within a crystal lattice, which would describe how individual molecules pack together and the nature of the non-covalent forces (such as van der Waals forces or other short contacts) that govern the crystal structure, cannot be conducted.

Consequently, a data table detailing conformational features and intermolecular contacts cannot be created.

Mechanistic Studies and Reactivity Patterns of 1,2,3,6 Tetrathionane

Catalytic Activity and Ligand Properties of 1,2,3,6-Tetrathionane in Organometallic ChemistryWhile the ligand properties of many macrocyclic thioethers have been well-documented,acs.orgacs.orgacs.orgno studies were found that specifically report on the use of this compound as a ligand in organometallic chemistry or investigate its potential catalytic activity.

Due to the profound scarcity of specific research data for each of the mandated sections, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound is not possible at this time. To do so would require speculation and extrapolation from related but distinct chemical compounds, which would violate the core instructions of the request.

Theoretical and Computational Chemistry Investigations of 1,2,3,6 Tetrathionane

Quantum Mechanical Studies for Electronic Structure and Bonding Characteristics

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and the nature of its chemical bonds. These ab initio (from first principles) methods aim to solve the electronic Schrödinger equation to provide a detailed description of the molecule's electronic structure. wikipedia.orgjyu.fi

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. wikipedia.org Instead of calculating the complex wavefunction of a many-electron system, DFT determines the total energy based on the system's total electron density. wikipedia.org

For a molecule like 1,2,3,6-tetrathionane, DFT calculations would be the initial step to:

Optimize the Molecular Geometry: Determine the most stable three-dimensional arrangement of its atoms, including bond lengths (C-S, S-S, C-C, C-H) and bond angles.

Calculate Ground State Energy: Establish the total electronic energy of the optimized structure, which is crucial for assessing its thermodynamic stability relative to other isomers (e.g., 1,2,4,5-tetrathiane). nih.gov

Analyze Electronic Properties: Compute properties like the dipole moment, molecular electrostatic potential (which indicates regions of positive and negative charge), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). scielo.org.mx The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions. scielo.org.mx

While no specific DFT studies on this compound are available, numerous studies on related sulfur heterocycles, such as 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane (B13733975) and various sulfur-selenium ring clusters, have successfully used DFT (e.g., with the B3LYP functional) to determine their structures and vibrational properties. chalcogen.roresearchgate.net

High-Level Ab Initio Methods for Energetic and Spectroscopic Predictions

For higher accuracy, particularly for energetic properties, researchers turn to more computationally intensive ab initio methods that go beyond standard DFT. These are often called post-Hartree-Fock methods.

Key high-level methods include:

Møller-Plesset Perturbation Theory (MP2): This is one of the simplest methods to incorporate electron correlation, which is neglected in the basic Hartree-Fock approach. It is often used for geometry optimizations and frequency calculations when higher accuracy is needed. raa-journal.org

Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are considered the "gold standard" in quantum chemistry for calculating highly accurate single-point energies. They are often used to refine the energies of structures previously optimized with DFT or MP2. nih.gov

For this compound, these methods would be used to obtain precise values for its enthalpy of formation and to create a reliable potential energy surface. nih.gov Studies on other sulfur clusters have employed these techniques to understand conformational properties and thermodynamic stabilities with high confidence. nsf.gov

Conformational Energetics and Potential Energy Surfaces

Molecules are not static; they exist as an ensemble of different spatial arrangements called conformations, which can interconvert through bond rotations. noaa.gov Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies.

A study of this compound would involve:

Identifying Conformers: The six-membered ring of this compound would likely adopt several conformations, such as the chair, boat, and twist-boat forms, similar to cyclohexane (B81311) and other heterocycles. nih.gov

Calculating a Potential Energy Surface (PES): By systematically rotating the bonds within the molecule (e.g., the C-S or S-S bonds) and calculating the energy at each step using quantum mechanical methods, a PES can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion.

Determining Relative Stabilities: The energy difference between the conformers would be calculated to determine which is the most stable (the global minimum) and the relative populations of each conformer at a given temperature.

For example, computational studies on 1,2,4,5-tetrathiane (B1204082) have identified the chair conformation as being the most stable. researcher.life A similar investigation for this compound would be crucial to understanding its structure and reactivity, as different conformers can exhibit different properties.

Reaction Mechanism Elucidation: Transition State Searches and Reaction Coordinate Analysis

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate species, and calculating the energy barriers that control reaction rates. wikipedia.org

For this compound, this could involve studying:

Formation Reactions: How the molecule might be synthesized from simpler precursors.

Decomposition Pathways: The likely ways the molecule might break down, for instance, by extruding sulfur atoms or fragmenting the ring. This would be particularly relevant given the likely instability of the S-S-S linkage.

Reactions with other molecules: How it might react with oxidants, reductants, or other chemical species.

The methodology involves:

Locating Transition States (TS): A transition state is the highest energy point along a reaction pathway. Specialized algorithms are used to find these saddle points on the potential energy surface. Computational studies on reaction mechanisms often use DFT methods to locate transition state geometries. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis: Once a TS is found, an IRC calculation is performed to confirm that it correctly connects the desired reactants and products. This traces the minimum energy path from the transition state down to the reactant and product valleys.

While no reaction mechanisms involving this compound have been published, computational studies have detailed the mechanisms for other sulfur compounds, such as the formation of lenthionine (B1200207) (1,2,3,5,6-pentathiepane) in mushrooms and the Cu-catalyzed azide-alkyne cycloaddition. researchgate.net

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

While quantum mechanics describes the static properties of molecules, molecular dynamics (MD) simulations are used to study their behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe processes like conformational changes, diffusion, and interactions within a solvent.

An MD simulation of this compound would provide insight into:

Conformational Dynamics: How the molecule interconverts between its different chair, boat, and twist conformations in real-time and in different environments (e.g., in the gas phase or in a solvent).

Solvent Effects: How solvent molecules arrange themselves around the tetrathionane molecule and how this affects its structure and stability.

Intermolecular Interactions: If simulating multiple tetrathionane molecules, one could study how they interact with each other in a condensed phase (liquid or solid).

MD simulations have been used to study the polymerization of sulfur rings in liquid sulfur and the binding of flavor compounds in enzymes, showcasing the power of this technique to reveal dynamic processes. researchgate.netresearchgate.net For such simulations, a reliable "force field"—a set of parameters describing the potential energy of the system—is required, which would first need to be developed and validated using high-level quantum mechanical calculations.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational methods can predict various types of spectra for a molecule. These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR (Nuclear Magnetic Resonance) Spectroscopy: Quantum chemical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for a given molecule. For this compound, this would involve calculating the magnetic shielding of each nucleus in its optimized geometry. Different conformers would have distinct predicted spectra, and a population-weighted average could be compared to an experimental spectrum. Computational predictions are routinely used to distinguish between isomers. researchgate.net

IR (Infrared) Spectroscopy: IR spectra are determined by the vibrational modes of a molecule. After optimizing the geometry of this compound, a frequency calculation would yield the wavenumbers and intensities of its fundamental vibrational modes. These can be visualized to understand the specific atomic motions (e.g., S-S stretch, C-H bend). DFT calculations are widely used for this purpose and have been applied to other tetrathianes and sulfur-containing heterocycles. chalcogen.roresearchgate.net

UV-Vis Spectroscopy: UV-Vis spectra arise from electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is the most common method for predicting these spectra. A TD-DFT calculation on this compound would provide the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Since no experimental data exists for this compound, these computational predictions remain entirely theoretical. If the molecule were ever to be synthesized, these predicted spectra would be an essential tool for its identification and characterization.

Table of Predicted Spectroscopic Data for Hypothetical this compound (Illustrative) No published data is available. This table illustrates the type of information that would be generated from computational studies.

| Spectroscopic Method | Predicted Parameter | Typical Computational Method |

|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | GIAO-DFT (e.g., B3LYP/6-311+G(d,p)) |

| ¹³C NMR | Chemical Shift (δ, ppm) | GIAO-DFT (e.g., B3LYP/6-311+G(d,p)) |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311+G(d,p)) |

Biological and Environmental Occurrence, Biosynthesis, and Biogeochemical Cycling of 1,2,3,6 Tetrathionane

Identification of Natural Sources and Environmental Presence

Tetrathionate is found in a variety of natural environments where active sulfur cycling occurs. It is a common intermediate in the oxidation of sulfide (B99878) minerals, making it present in settings such as acid mine drainage (AMD) and acidic sulfur hot springs. frontiersin.orgnih.govnih.gov In these low-pH environments, tetrathionate is relatively more stable than other reduced inorganic sulfur compounds like thiosulfate. frontiersin.org

In marine systems, tetrathionate plays a significant role in sediment biogeochemistry. copernicus.orgresearchgate.net Studies of Baltic Sea and Arabian Sea sediments have provided evidence that tetrathionate is formed in situ, with sulfur-oxidizing bacteria being a major source. copernicus.orgint-res.com However, it is often described as a "cryptic" intermediate in these environments. copernicus.orgcopernicus.orgnio.res.in This is due to its high reactivity; it is rapidly consumed by other microbial processes, such as oxidation to sulfate or reduction back to thiosulfate, which prevents it from accumulating to high concentrations. copernicus.orgcopernicus.org Its potential abiotic formation in sediments is possible but has not been confirmed. copernicus.orgcopernicus.orgnio.res.in The primary biotic source is the microbial oxidation of thiosulfate, a key juncture in the transformation of sulfur species in marine sediments. copernicus.orgcopernicus.org

Elucidation of Microbial Biosynthetic Pathways

The principal biosynthetic pathway for tetrathionate is the microbial oxidation of two thiosulfate (S₂O₃²⁻) molecules. This capacity is not limited to specialized sulfur-oxidizing bacteria but is widespread among diverse prokaryotes, including many chemoorganoheterotrophic bacteria. xray.cznih.gov This oxidative condensation reaction is catalyzed by specific enzymes that facilitate the formation of a sulfur-sulfur bond, yielding one molecule of tetrathionate and releasing two electrons.

Two main enzyme systems are known to catalyze this conversion:

Thiosulfate Dehydrogenase (TsdA): A periplasmic diheme c-type cytochrome that directly oxidizes thiosulfate to tetrathionate. copernicus.orgcopernicus.org

Thiosulfate:Quinone Oxidoreductase (TQO or DoxDA): A membrane-bound enzyme complex that also mediates the conversion of thiosulfate to tetrathionate. nih.govcopernicus.orgcopernicus.org

The thiosulfate dehydrogenase (TsdA) from the purple sulfur bacterium Allochromatium vinosum is a well-characterized enzyme responsible for tetrathionate formation. xray.cznih.gov It is a monomeric, periplasmic protein containing two heme c groups. nih.gov TsdA catalyzes the reversible reaction where two molecules of thiosulfate are oxidized to one molecule of tetrathionate. nih.govuni-bonn.de

Structural and functional studies have revealed key details of its mechanism. The protein consists of two distinct class I c-type cytochrome domains, which suggests it evolved through a gene duplication event. nih.gov These domains house two hemes with different axial ligand coordinations: Heme 1 is coordinated by a histidine and a cysteine residue (His53/Cys96), while Heme 2 is coordinated by a histidine and a lysine (His164/Lys208). xray.cz

Heme 1 serves as the catalytic active site, and its coordinating cysteine residue (Cys96) is essential for the enzyme's function. xray.cznih.gov The proposed catalytic mechanism involves the entry of two thiosulfate molecules into the active site. xray.cz This induces a conformational change where the sulfur atom of Cys96 moves away from the heme iron, increasing the heme's redox potential and facilitating the transfer of two electrons from the thiosulfate molecules. xray.cz Upon reduction, Heme 2 undergoes a ligand switch from lysine to a methionine residue (Met209), which increases its redox potential and prevents the back-reaction. xray.cz The electrons are then passed to an electron acceptor. xray.czresearchgate.net

Table 1: Properties of Thiosulfate Dehydrogenase (TsdA) from Allochromatium vinosum

| Property | Description | Source(s) |

|---|---|---|

| Enzyme Type | Thiosulfate Dehydrogenase (EC 1.8.2.2) | xray.cz |

| Location | Periplasm | nih.gov |

| Structure | Monomeric, diheme c-type cytochrome | nih.gov |

| Cofactors | Two Heme c groups | xray.cznih.gov |

| Catalytic Reaction | 2 S₂O₃²⁻ ⇌ S₄O₆²⁻ + 2 e⁻ | nih.gov |

| Catalytic Heme | Heme 1 (coordinated by His53/Cys96) | xray.cznih.gov |

| Essential Residue | Cys96 | xray.cznih.gov |

| Electron Exit Heme | Heme 2 (coordinated by His164/Lys208) | xray.cznih.gov |

The genetic basis for tetrathionate biosynthesis is rooted in the genes encoding the responsible enzymes. The gene for thiosulfate dehydrogenase is designated tsdA. copernicus.orgnih.gov Homologues of the tsdA gene are found across a wide range of bacterial phyla, underscoring the broad distribution of this metabolic capability. nih.gov The structural similarity between the two domains of the TsdA protein strongly suggests that the modern gene arose from an ancestral gene duplication event. nih.gov

Metagenomic analyses of environmental samples, such as marine sediments, have confirmed the widespread presence of genes involved in tetrathionate metabolism. copernicus.orgcopernicus.org These studies have identified not only tsdA but also genes for the alternative thiosulfate-oxidizing enzyme, thiosulfate:quinone oxidoreductase (doxDA). copernicus.orgcopernicus.org In many organisms, the tsdA gene is found in an operon with tsdB, which encodes another diheme cytochrome that functions as the immediate electron acceptor for TsdA. uni-bonn.deresearchgate.net In A. vinosum, the expression of the tsdBA genes does not appear to be significantly regulated by growth conditions. researchgate.net While the genetics of tetrathionate formation are distributed across many bacteria, the genetics of tetrathionate reduction are also well-studied, particularly the ttr (tetrathionate respiration) operon in enteric pathogens like Salmonella, which uses tetrathionate as a respiratory electron acceptor. nih.govnih.gov

Role of Tetrathionate in Sulfur Biogeochemical Cycles

Tetrathionate is a key intermediate that connects different stages of the biogeochemical sulfur cycle. frontiersin.orgfrontiersin.org Its central role stems from its position as a product of thiosulfate oxidation and a substrate for further oxidation or reduction. copernicus.orgfrontiersin.org This creates a critical branch point in sulfur transformations.

The role of tetrathionate can be summarized in three main processes:

Intermediate in Sulfide Oxidation: The oxidation of sulfide, a product of anaerobic respiration, often produces thiosulfate, which is then microbially oxidized to tetrathionate. copernicus.org

Substrate for Further Oxidation: Chemolithotrophic microorganisms can oxidize tetrathionate further, ultimately to sulfate (SO₄²⁻). This process is part of the S₄I (S₄-intermediate) pathway of dissimilatory sulfur oxidation. frontiersin.orgnih.gov

Electron Acceptor in Anaerobic Respiration: A diverse group of bacteria can use tetrathionate as a terminal electron acceptor during anaerobic respiration, reducing it back to thiosulfate and/or sulfide. copernicus.orgcopernicus.orgnih.gov

The interplay of these pathways forms a "tetrathionate cycle" within the broader sulfur cycle, particularly in environments like marine sediments. researchgate.netint-res.com This cycling can facilitate the net oxidation of sulfide to elemental sulfur and is a crucial component of organic matter remineralization in anoxic seabeds. copernicus.orgfrontiersin.org The microbial processing of tetrathionate has been shown to generate significant sulfur isotope fractionation, which can be used to trace these pathways in the environment. frontiersin.orgresearchgate.net

Analytical Methodologies for Detection and Quantification in Complex Biological and Environmental Matrices

The accurate detection and quantification of tetrathionate in complex samples like pore water, sediment slurries, or microbial cultures are challenging due to its transient nature and the presence of other sulfur compounds. copernicus.orgoup.com The most robust and widely used technique for this purpose is Ion Chromatography (IC) . oup.comfai.ushyperwriteai.com

IC allows for the separation of tetrathionate from other structurally similar sulfur oxyanions, such as thiosulfate, sulfite, and other polythionates. oup.comresearchgate.net The separation is typically achieved using a polymer-coated, silica-based anion-exchange column. oup.com Following separation, detection can be performed using several methods:

UV-Vis Absorbance Detection: Tetrathionate absorbs ultraviolet light, allowing for direct detection at wavelengths such as 216 nm or 230 nm. oup.comresearchgate.net

Conductivity Detection: After passing through a suppressor, the conductivity of the eluent containing the separated ions is measured. fai.usresearchgate.net

Sample preparation is a critical step to ensure accurate analysis and may involve filtration, dilution, and extraction to remove interfering substances from the matrix. nih.govazolifesciences.com Specific IC methods have been developed that can quantify tetrathionate at picomole levels in both freshwater and saline samples in under 10 minutes. oup.com While other methods like spectroscopic assays based on chemical reactions (e.g., with cyanide) exist, they may not offer the same level of sensitivity and specificity as IC for complex environmental samples. copernicus.orgnio.res.in

Table 2: Overview of Analytical Methods for Tetrathionate Quantification

| Technique | Principle | Detection Method | Advantages | Common Applications | Source(s) |

|---|---|---|---|---|---|

| Ion Chromatography (IC) | Separation of anions on an ion-exchange column. | UV-Vis Absorbance or Suppressed Conductivity | High sensitivity and specificity; separates multiple sulfur oxyanions. | Environmental water samples, sediment pore water, microbial cultures. | oup.comfai.usresearchgate.net |

| Spectroscopic Assay | Chemical reaction (e.g., with cyanide) produces a colored product. | Colorimetry / Spectrophotometry | Simple, rapid screening. | Can be used for initial assessment but prone to interferences. | copernicus.orgnio.res.in |

Advanced Applications and Research Directions in 1,2,3,6 Tetrathionane Chemistry

Material Science: Development of Novel Polymers and Functional Materials

The high sulfur content of 1,2,3,6-tetrathionane makes it an attractive monomer for creating polymers with unique optical, electrochemical, and mechanical properties. nih.gov These sulfur-containing polymers are part of a growing class of materials being explored for applications ranging from advanced optics to energy storage. nih.govrsc.org

Polymerization via Ring-Opening of this compound

The primary method for polymerizing this compound is through ring-opening polymerization (ROP). This process is driven by the release of strain within the heterocyclic ring, although the ring strain in six-membered rings is generally less significant than in smaller rings. mdpi.com The polymerization involves the cleavage of the sulfur-sulfur bonds within the tetrathionane ring to form linear poly(tetrasulfide) chains.

The general mechanism for ROP of cyclic sulfides can be initiated by various means, including cationic, anionic, or radical initiators. mdpi.com For sulfur-rich rings like this compound, thermal or electrochemical initiation can also be employed to open the S-S bonds and trigger polymerization. nih.govacs.org The resulting polymer consists of repeating tetrasulfide units, as depicted in the reaction below.

Reaction Scheme: Ring-Opening Polymerization of this compound

The properties of the resulting polymer, such as molecular weight and polydispersity, are influenced by the reaction conditions, including the type of initiator, temperature, and solvent. rsc.org Research into the ROP of similar cyclic polysulfides has shown that controlling these parameters is crucial for producing well-defined polymers. acs.org

Below is a table summarizing key parameters associated with the ring-opening polymerization of cyclic sulfur compounds, which provides context for the potential polymerization behavior of this compound.

| Parameter | Description | Relevance to this compound ROP |

| Monomer | The cyclic compound undergoing polymerization. | This compound is the monomer unit. |

| Initiator | A chemical species that starts the polymerization reaction (e.g., anionic, cationic, radical). | The choice of initiator can control the polymerization rate and polymer structure. Anionic initiators like thiolates or cationic initiators like strong acids could potentially be used. mdpi.commdpi.com |

| Mechanism | The pathway of the polymerization reaction. | Likely proceeds via cleavage of the disulfide or trisulfide linkages within the ring. mdpi.com |

| Polymer Structure | The arrangement of the repeating monomer units in the final polymer. | Expected to form a linear polymer with a backbone of alternating hydrocarbon and polysulfide segments. |

| Degree of Polymerization (DP) | The average number of monomer units in a polymer chain. wikipedia.org | This would determine the molecular weight and physical properties of the resulting poly(tetrasulfide). wikipedia.org |

This table is generated based on general principles of ring-opening polymerization of cyclic sulfides.

Incorporation into Advanced Composite Materials

Polymers derived from this compound hold potential for use as a matrix material or as an additive in advanced composite materials. Composite materials consist of a reinforcement phase (like fibers or particles) embedded within a matrix phase, resulting in a material with properties superior to the individual components. rsc.orgidu.ac.idius.edu.ba

The high sulfur content in poly(tetrasulfide)s can impart useful properties to a composite. For instance, sulfur-rich polymers are known for their high refractive indices, making them suitable for optical applications. nih.gov They can also exhibit good affinity for certain metals, which could be exploited in composites designed for environmental remediation or sensing. acs.org

The table below outlines potential components and properties of a hypothetical composite material incorporating a polymer from this compound.

| Composite Component | Material Example | Function in Composite | Potential Enhanced Property |

| Matrix | Poly(tetrasulfide) from this compound | Binds reinforcement, transfers stress, provides environmental protection. rsc.org | High Refractive Index, Chemical Resistance |

| Reinforcement | Carbon Fiber, Glass Fiber, Silica Particles | Provides strength, stiffness, and structural integrity. rsc.orgnih.gov | High Strength-to-Weight Ratio, Thermal Stability |

| Potential Application | Specialty lenses, chemical sensors, coatings | Utilization of the unique properties of the sulfur-rich matrix. | Optical Clarity, Selective Adsorption |

This table presents hypothetical applications based on the known properties of sulfur-containing polymers and composite materials.

Chemical Tool Development: Use as Precursors or Reagents in Organic Synthesis

Beyond material science, this compound can serve as a valuable reagent or precursor in organic synthesis, primarily as a source of sulfur atoms for the construction of other sulfur-containing heterocycles. Current time information in Bangalore, IN.cjps.org Its structure, containing a reactive polysulfide chain, allows it to act as a sulfur-transfer reagent. tcichemicals.comtcichemicals.comgoogle.com

The molecule can be envisioned as a synthon for delivering a disulfide (-S-S-) or a tetrasulfide (-S₄-) unit to an organic framework. This is particularly useful in the synthesis of complex heterocyclic systems where direct introduction of a sulfur chain is challenging. For example, it could potentially react with dithiols or other nucleophiles to form larger sulfur-containing macrocycles.

Research on related sulfur-rich heterocycles has shown that they can be used to synthesize other rings. For example, thioketones can react with elemental sulfur to produce 1,2,4,5-tetrathianes. mdpi.com Similarly, this compound could serve as a more controlled source of sulfur for such transformations, potentially reacting with unsaturated systems or organometallic intermediates to generate novel sulfur-containing compounds. byjus.comresearchgate.net

The following table summarizes potential synthetic transformations using this compound as a reagent.

| Reactant Type | Potential Product | Reaction Description |

| Dienes | Sulfur-containing heterocycles | Diels-Alder type reaction where the tetrathionane acts as a dienophile. |

| Dithiols | Macrocycles with extended polysulfide bridges | Nucleophilic ring-opening followed by cyclization. |

| Organometallic Reagents | Insertion of sulfur into metal-carbon bonds | Formation of organosulfur compounds. |

| Alkynes/Nitriles | Sulfur-containing five-membered heterocycles | Cycloaddition reactions. |

This table outlines plausible, but largely exploratory, synthetic applications for this compound based on the known reactivity of polysulfides.

Future Directions and Emerging Research Frontiers in 1,2,3,6 Tetrathionane Chemistry

Development of Novel Synthetic Strategies for Structural Diversification

The advancement of 1,2,3,6-tetrathionane chemistry is fundamentally dependent on the development of efficient and versatile synthetic methods. Current literature lacks specific, high-yield syntheses for this parent compound, let alone its derivatives. Future research will likely focus on adapting modern synthetic strategies to this unique heterocyclic system.

Key areas for exploration could include:

Multicomponent Reactions (MCRs): Inspired by the success of MCRs in generating libraries of other heterocycles, such as tetrahydropyrimidines nih.gov and 1,2,3-thiadiazoles mdpi.com, researchers could design one-pot procedures that bring together multiple simple precursors to construct the tetrathionane ring with various substituents.

Novel Cyclization Techniques: The development of methods for forming the challenging S-S bonds within the six-membered ring is critical. This could involve exploring oxidative cyclization of dithiol precursors or leveraging transition-metal-catalyzed reactions. Strategies used for synthesizing tetrahydropyrans via oxonium-ene reactions could provide conceptual blueprints for related cyclization cascades. nih.gov

Post-synthesis Modification: Once the core this compound scaffold is accessible, functionalization of the carbon-carbon double bond or the adjacent methylene (B1212753) groups would be a primary goal for creating structural diversity. This would allow for the introduction of a wide range of functional groups, tuning the molecule's physical and chemical properties.

Table 1: Potential Synthetic Approaches for this compound Derivatives

| Synthetic Strategy | Description | Potential Advantage | Representative Analogy |

|---|---|---|---|

| Multicomponent Reactions | Combining three or more reactants in a single step to build the heterocyclic core with inherent substituent diversity. | High efficiency, atom economy, and rapid library generation. | Ugi four-component reaction for 1,2,3-thiadiazole (B1210528) synthesis. mdpi.com |

| Oxidative S-S Cyclization | Formation of the disulfide/polysulfide bonds from an acyclic dithiol or related precursor using an oxidizing agent. | Direct formation of the key sulfur-sulfur linkages. | Synthesis of triazolotetrazines via oxidative cyclization. |

| Boron-promoted Cycloadditions | Using Lewis acids like boron trifluoride etherate to promote intramolecular cyclization reactions forming the heterocyclic ring. | Mild reaction conditions and potential for high stereoselectivity. | Synthesis of tetrasubstituted tetrahydropyrans. nih.gov |

Exploration of Unprecedented Reactivity Modes

The unique structure of this compound, featuring a trisulfide linkage, an additional thioether, and a C=C double bond within a six-membered ring, suggests a rich and complex reactivity profile that is yet to be explored. Future research should systematically investigate its behavior under various reaction conditions.

Potential areas of reactivity to be studied include:

Ring-Opening Reactions: The polysulfide bridge is a likely site for nucleophilic or reductive cleavage, which could lead to linear sulfur-containing molecules or be exploited for ring-opening polymerization.

Sulfur Extrusion: Thermal or photochemical extrusion of sulfur atoms (S, S₂, etc.) from the polysulfide chain could provide a pathway to smaller, unsaturated sulfur heterocycles, such as dithiins or thiophenes.

Reactions at the Double Bond: The C=C bond could undergo a variety of classic alkene reactions, such as hydrogenation, halogenation, epoxidation, or cycloaddition, providing a handle for further functionalization without disrupting the sulfur-rich core.

Coordination Chemistry: The multiple sulfur atoms could act as ligands, binding to metal centers to form novel coordination complexes with potential catalytic or material applications.

Integration with Advanced Spectroscopic and Imaging Techniques

A thorough understanding of the structure, conformation, and dynamics of the this compound ring system requires the application of advanced analytical methods. While no specific spectroscopic data for this compound is currently available, future characterization would rely heavily on a suite of modern techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond simple 1H and 13C NMR, advanced two-dimensional techniques will be essential for unambiguous structural assignment. rsc.org Techniques like COSY (Correlation Spectroscopy), HMQC/HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be crucial for assigning proton and carbon signals, especially in substituted derivatives. rsc.orgorganicchemistrydata.org Furthermore, variable-temperature NMR studies could provide insight into the conformational dynamics of the flexible six-membered ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be vital for confirming the elemental composition. Tandem MS (MS/MS) experiments will help to elucidate fragmentation patterns, providing structural clues about the connectivity of the sulfur atoms and the stability of the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can provide information about the functional groups present, particularly the C=C double bond and the S-S linkages. savemyexams.com Raman spectroscopy may be especially useful for detecting the S-S stretching vibrations, which are often weak in IR spectra. mdpi.com

Table 2: Spectroscopic Techniques for Characterizing this compound

| Technique | Information Gained | Purpose |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Chemical shift, integration, and coupling constants. | Basic structural verification and identification of the electronic environment of nuclei. pressbooks.pub |

| 2D NMR (COSY, HMBC) | Correlation between nuclei through bonds (2-4 bonds). | Unambiguous assignment of complex structures and confirmation of connectivity. rsc.orgorganicchemistrydata.org |

| High-Resolution MS | Exact mass-to-charge ratio. | Determination of the precise elemental formula. |

| Raman Spectroscopy | Vibrational modes of non-polar bonds. | Identification of characteristic S-S and C=C stretching frequencies. mdpi.com |

Deeper Understanding of Environmental and Biological Roles

The roles of this compound in environmental and biological systems are completely unknown, presenting a significant frontier for research. Initial investigations could stem from related sulfur chemistry. For instance, some phototrophic bacteria are known to oxidize thiosulfates, in some cases producing tetrathionate, an ion with a four-sulfur backbone. mdpi.com It is conceivable that cyclic polysulfides like this compound could be un-identified intermediates or byproducts in such microbial sulfur cycles.

Future research should aim to:

Investigate its presence as a natural product, particularly in organisms known for their unique sulfur metabolism, such as certain species of mushrooms or bacteria. researchgate.net

Screen for biological activity. Many sulfur-containing heterocycles, like 1,2,3-thiadiazoles and 1,2,4-triazolethiones, exhibit a wide range of bioactivities, including antimicrobial and anticancer effects. mdpi.comnih.gov Derivatives of this compound could be synthesized and evaluated in various biological assays.

Conduct toxicological and environmental fate studies. The compound is listed in databases such as the one maintained by the U.S. Environmental Protection Agency, but without associated toxicity data, highlighting a critical knowledge gap. epa.gov

Design of New Materials Based on this compound Scaffolds

The high sulfur content of the this compound ring makes it an intriguing building block for advanced materials. Sulfur-rich polymers are known to have unique optical and electrochemical properties, such as high refractive indices.

Emerging research could focus on:

Polymer Synthesis: The tetrathionane ring could be incorporated as a monomer into polymers. nih.gov Ring-opening polymerization, initiated by cleaving the S-S bonds, could yield novel polysulfides with potentially high refractive indices, useful for optical applications like lenses or coatings.

Vulcanization Chemistry: The polysulfide linkage suggests that the molecule could participate in vulcanization or cross-linking chemistry, potentially acting as a novel additive or accelerator in the production of elastomeric materials.

Scaffold-Based Materials: Using the tetrathionane ring as a rigid core, chemists could attach various functional arms to create materials for specific applications, such as porous frameworks for gas storage or specialized ligands for sequestering heavy metals.

Q & A

Q. How can isotopic labeling (e.g., ³⁴S) enhance mechanistic studies of this compound’s degradation pathways?

- Methodology : Synthesize isotopically labeled analogs via exchange reactions with ³⁴S-enriched elemental sulfur. Track degradation products using liquid chromatography-mass spectrometry (LC-MS) in selected ion monitoring (SIM) mode. Compare isotopic patterns to differentiate abiotic vs. biotic transformation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.